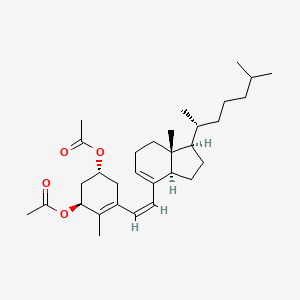

1-Hydroxyprevitamin D3 diacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H48O4 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

[(1R,5S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-5-acetyloxy-4-methylcyclohex-3-en-1-yl] acetate |

InChI |

InChI=1S/C31H48O4/c1-20(2)10-8-11-21(3)28-15-16-29-25(12-9-17-31(28,29)7)13-14-26-18-27(34-23(5)32)19-30(22(26)4)35-24(6)33/h12-14,20-21,27-30H,8-11,15-19H2,1-7H3/b14-13-/t21-,27-,28-,29+,30+,31-/m1/s1 |

InChI Key |

YLYNCPGDKZTDMI-OSGXNWEKSA-N |

Isomeric SMILES |

CC1=C(C[C@H](C[C@@H]1OC(=O)C)OC(=O)C)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C |

Canonical SMILES |

CC1=C(CC(CC1OC(=O)C)OC(=O)C)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C |

Synonyms |

1 alpha-hydroxyprevitamin D3 diacetate 1-HPV D(3) diacetate 1-hydroxyprevitamin D3 diacetate |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxyprevitamin D3 Diacetate

Strategic Synthesis of Precursor Cholesta-5,7-diene-1α,3β-diol Diacetate

The synthesis of the diacetate precursor, cholesta-5,7-diene-1α,3β-diol diacetate, is a critical stage that lays the foundation for the subsequent photochemical conversion. A common strategy involves the introduction of the 1α-hydroxyl group onto a pre-existing cholesta-5,7-diene scaffold, which can be derived from cholesterol or 7-dehydrocholesterol (B119134). 7-Dehydrocholesterol, which already possesses the 5,7-diene system, is a convenient starting material. wikipedia.orgnih.gov

One synthetic approach begins with the protection of the 3β-hydroxyl group of a suitable starting material, such as 7-dehydrodesmosterol, as an acetate (B1210297). This is followed by the protection of the 5,7-diene system, often via a Diels-Alder reaction, to prevent its unwanted participation in subsequent reactions. The introduction of the 1α-hydroxyl group can then be achieved through various methods, including allylic oxidation. Following the successful installation of the 1α-hydroxyl group, the protecting groups on the diene system and the 3β-hydroxyl group are removed, and the diol is then diacetylated to yield the target precursor.

An alternative strategy involves the construction of the A-ring with the desired 1α,3β-diol functionality already in place, which is then coupled with a suitable CD-ring fragment. This convergent approach allows for greater flexibility and control over the stereochemistry of the A-ring. usc.esendotherm-lsm.comnih.gov For instance, an A-ring synthon can be prepared using an asymmetric Lewis acid-promoted carbonyl-ene reaction to establish the 1α-hydroxyl group with high stereoselectivity. usc.es

Detailed Diacetylation Protocols and Reaction Optimization

The diacetylation of cholesta-5,7-diene-1α,3β-diol is a crucial step to protect the hydroxyl groups and to yield the direct precursor for the photochemical conversion. A standard and effective method for this transformation is the use of acetic anhydride (B1165640) in the presence of a base, typically pyridine (B92270). This reaction is generally carried out at room temperature and proceeds to completion.

The optimization of this diacetylation step is important to ensure high yields and to avoid the formation of byproducts. Key parameters for optimization include the choice of acetylating agent, the base, the solvent, and the reaction temperature. While acetic anhydride is a common choice, other acetylating agents can also be employed. The concentration of the reactants and the reaction time are also critical factors that need to be fine-tuned to maximize the yield of the desired diacetate.

| Parameter | Condition | Rationale | Typical Yield |

|---|---|---|---|

| Acetylating Agent | Acetic Anhydride | Readily available and highly reactive. | >90% |

| Base | Pyridine | Acts as a catalyst and acid scavenger. | |

| Solvent | Pyridine (can also act as solvent) or a non-protic solvent like Dichloromethane | Ensures solubility of the steroid. | |

| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion without promoting side reactions. |

Chemical Modification and Derivatization Approaches

Further chemical modifications and derivatizations of 1-hydroxyprevitamin D3 diacetate and its precursors can lead to the synthesis of novel analogs with potentially interesting biological activities. These modifications can include selective hydrolysis of the acetate groups, alternative acylation and de-acylation reactions, and the stereoselective synthesis of advanced analogs.

Selective Hydrolysis of Acetate Groups

The selective hydrolysis of one of the two acetate groups in this compound would yield mono-acetylated derivatives, which could serve as intermediates for further functionalization. Achieving selectivity between the 1α- and 3β-acetate groups can be challenging due to their similar chemical environments. However, subtle differences in steric hindrance can be exploited.

One method for achieving selective deacetylation of steroids involves the use of dibutyltin (B87310) oxide in methanol (B129727). This method has been shown to selectively remove acetyl groups with lower steric hindrance. nih.gov In the case of steroid diacetates, this reagent has been used to achieve selective hydrolysis of the 3β-O-acetyl group. nih.gov Enzymatic hydrolysis offers another powerful tool for selective deacetylation. Lipases, for example, can exhibit high regioselectivity in the hydrolysis of steroid esters. google.com

Alternative Acylation and De-acylation Reactions

Beyond simple acetylation, the hydroxyl groups of 1-hydroxyprevitamin D3 can be protected with a variety of other acyl groups. This can be achieved by using different acylating agents, such as acid chlorides or anhydrides of other carboxylic acids (e.g., benzoyl chloride, pivaloyl chloride). The choice of the acyl group can influence the stability and lipophilicity of the resulting derivative.

De-acylation, or the removal of these protective groups, can be accomplished under various conditions depending on the nature of the acyl group. Basic hydrolysis (e.g., with potassium hydroxide in methanol) is a common method for cleaving ester bonds. For more sensitive substrates, milder methods such as enzymatic deacylation can be employed. The acetylation/deacetylation cycle has been identified as a key process in the metabolism of sterols and steroids in some organisms, highlighting the biological relevance of these reactions. researchgate.netnih.gov

| Reaction | Reagents and Conditions | Purpose |

|---|---|---|

| Alternative Acylation | Benzoyl chloride, pyridine | Introduction of a more robust protecting group. |

| Pivaloyl chloride, DMAP | Introduction of a sterically hindered protecting group for enhanced stability. | |

| De-acylation (Hydrolysis) | KOH, Methanol | Complete removal of acyl protecting groups. |

| Enzymatic De-acylation | Lipase from Candida antarctica | Mild and selective removal of acyl groups. |

Stereoselective Synthesis of Advanced this compound Analogs

The stereoselective synthesis of advanced analogs of this compound allows for the exploration of the structure-activity relationships of this class of compounds. Modifications to the stereochemistry of the A-ring, for instance, can have a profound impact on the biological activity of vitamin D analogs.

The synthesis of C3-epimers of vitamin D derivatives can be achieved through methods such as the Mitsunobu reaction, which allows for the inversion of the stereochemistry at the C3 position. nih.govresearchgate.net This involves the esterification of the C3-hydroxyl group with an aromatic acid under Mitsunobu conditions, followed by hydrolysis of the resulting ester to yield the C3-epimer. nih.gov

Furthermore, the synthesis of analogs with modifications at other positions of the A-ring, such as C2 or C4, has been a subject of considerable interest. acs.org These syntheses often rely on the development of novel stereoselective methods for the construction of the A-ring with the desired substituents and stereochemistry. Convergent synthetic strategies, where a modified A-ring synthon is coupled with a CD-ring fragment, are particularly powerful in this regard. nih.govendotherm-lsm.com The synthesis of 14-epi stereoisomers of vitamin D has also been reported, demonstrating the feasibility of modifying the stereochemistry of the CD-ring. nih.gov

Photochemical Pathways and Isomerization Dynamics of 1 Hydroxyprevitamin D3 Diacetate

Mechanistic Investigation of UV-Induced B-Ring Electrocyclic Opening

The formation of 1-hydroxyprevitamin D3 diacetate originates from the photochemical transformation of a 1-hydroxy-7-dehydrocholesterol diacetate precursor. This process is initiated by the absorption of ultraviolet (UV) radiation, leading to a fascinating and complex series of molecular rearrangements.

Excited-State Dynamics and Quantum Yields in Formation

The cornerstone of this compound synthesis is the UV-induced electrocyclic opening of the B-ring in the precursor molecule. This reaction is a classic example of a pericyclic reaction, governed by the Woodward-Hoffmann rules. Upon absorption of a photon, the molecule is promoted to an electronically excited state. While specific quantum yield data for the diacetate derivative is not extensively documented, studies on the closely related 1α-hydroxyprovitamin D3 provide significant insights. Research has shown that irradiation with a controlled bandwidth of light, specifically between 280 and 310 nm, can lead to the formation of 1α-hydroxyprevitamin D3 in yields exceeding 80%. researchgate.netvitamind-journal.itnih.govnih.gov This high efficiency underscores the favorability of the photochemical ring-opening process. The reaction proceeds from the first excited singlet state (S1) and is known to be incredibly rapid, occurring on a sub-picosecond timescale.

The efficiency of this transformation is intrinsically linked to the excited-state lifetime of the precursor. The short lifetime of the excited state minimizes the chances of competing non-productive decay pathways, such as fluorescence or intersystem crossing to the triplet state, thus favoring the desired ring-opening reaction.

Characterization of Transient Intermediates in Photoreactions

The direct observation of the fleeting intermediates in the photoreaction of this compound is a formidable challenge due to their extremely short lifetimes. The application of ultrafast spectroscopic techniques, such as transient absorption spectroscopy, is essential to probe these ephemeral species. researchgate.netnih.govaps.orgyoutube.com In transient absorption spectroscopy, a sample is excited by a short "pump" laser pulse, and the subsequent changes in its absorption spectrum are monitored by a "probe" pulse at various time delays. nih.gov This methodology allows for the detection and characterization of transient species with lifetimes on the order of femtoseconds to picoseconds.

Analysis of Photostationary State Equilibria and Competing Photoproducts

The photochemical landscape of this compound is not a simple one-way street. The newly formed previtamin can itself absorb UV radiation, leading to a complex mixture of isomers at a photostationary state. This equilibrium is a dynamic balance between the formation and photodegradation of the various isomers.

Wavelength-Dependent Product Distributions (e.g., Lumisterol (B196343), Tachysterol (B196371) Analogs)

Upon irradiation, this compound can undergo further photochemical transformations to yield other stereoisomers, primarily the corresponding analogs of lumisterol and tachysterol. researchgate.netnih.govmdpi.com The distribution of these photoproducts is highly dependent on the wavelength of the incident UV light. google.com

Lumisterol analog: This isomer is formed through a reversible photochemical cis-trans isomerization around the C6-C7 double bond of the starting provitamin, followed by ring closure.

Tachysterol analog: This all-trans isomer is formed through a (Z/E)-isomerization of the central triene system of the previtamin.

The relative amounts of this compound, its lumisterol analog, and its tachysterol analog at the photostationary state are dictated by the absorption spectra and quantum yields of each compound at the specific irradiation wavelength. For instance, prolonged exposure to sunlight (which contains a broad spectrum of UV light) leads to the formation of significant amounts of lumisterol and tachysterol from previtamin D3, a mechanism that naturally prevents the excessive production of vitamin D in the skin. vitamind-journal.itgoogle.com

| Photoproduct Category | Key Isomers | Formation Pathway |

| Previtamin D Analog | This compound | Electrocyclic ring-opening of 1-hydroxy-7-dehydrocholesterol diacetate |

| Lumisterol Analog | 1-Hydroxylumisterol diacetate | Reversible photoisomerization of the provitamin |

| Tachysterol Analog | 1-Hydroxytachysterol diacetate | Photoisomerization of the previtamin |

This table provides a simplified overview of the major photoproducts and their origins.

Photoreversibility and Irreversible Phototransformations

The photochemical reactions leading to the lumisterol and tachysterol analogs are, to a certain extent, reversible. google.com This means that under specific irradiation conditions, these isomers can be converted back to this compound. This photoreversibility contributes to the complex photostationary state equilibrium.

However, not all photochemical pathways are reversible. Prolonged or high-intensity irradiation can lead to irreversible phototransformations, resulting in the formation of various degradation products, often referred to as suprasterols. These irreversible reactions represent a loss of the desired vitamin D precursors from the system. The balance between photoreversible isomerization and irreversible degradation is a critical factor in the industrial synthesis of vitamin D analogs.

Environmental Factors Influencing Photochemical Efficiency and Selectivity

The efficiency and selectivity of the photochemical formation of this compound are not solely dependent on the wavelength of light. Several environmental factors can significantly influence the outcome of the reaction.

One of the most critical factors is temperature . Studies on the formation of 1α-hydroxyprevitamin D3 have shown that controlling the temperature of the reaction is crucial for achieving high yields. researchgate.netvitamind-journal.itnih.govnih.gov

The choice of solvent also plays a pivotal role, particularly in the subsequent thermal isomerization of this compound to 1-hydroxyvitamin D3 diacetate. Research has demonstrated that the rate of this thermal conversion and the equilibrium ratio of the two isomers are different in various solvents. nih.gov For example, when dissolved in ethanol (B145695), benzene (B151609), toluene, isopropyl ether, or n-hexane and heated, the yield of 1α-hydroxyvitamin D3 diacetate reaches an equilibrium level after approximately 8.5 hours at 60°C. nih.gov The polarity and nature of the solvent can influence the conformational stability of the different isomers, thereby affecting the equilibrium position. nih.gov

| Solvent | Dielectric Constant (at 20-25°C) | Influence on Thermal Isomerization |

| n-Hexane | 1.88 | Nonpolar, affects conformational stability |

| Benzene | 2.28 | Aromatic, can have specific solute-solvent interactions |

| Toluene | 2.38 | Aromatic, similar to benzene |

| Isopropyl Ether | 3.88 | Moderately polar |

| Ethanol | 24.55 | Polar, can stabilize more polar conformations |

This table illustrates how different solvents, characterized by their dielectric constants, can impact the thermal isomerization process that follows the initial photochemical reaction.

Effects of Molecular Confinement and Ordered Media on Photoreactivity

The photoreactivity of previtamin D analogues, including this compound, is profoundly influenced by molecular confinement and organized media. These environments can restrict the conformational freedom of the molecule, thereby altering the course and efficiency of photochemical reactions.

One powerful example of molecular confinement is the use of cyclodextrins. Studies on previtamin D3 have demonstrated that encapsulation within a β-cyclodextrin dimer can dramatically accelerate the thermal isomerization to vitamin D3. nih.govacs.orgindico.global This catalytic effect is attributed to the stabilization of thermodynamically unfavorable conformers of previtamin D3 by the cyclodextrin (B1172386) cavity. nih.govresearchgate.netcapes.gov.br By restricting the conformational flexibility of the previtamin D3 molecule, the cyclodextrin environment favors the transition state for isomerization. acs.orgindico.global This principle of stabilizing specific conformations is applicable to the diacetate derivative.

Ordered media, such as phospholipid bilayers and silica (B1680970) gel surfaces, also exert significant control over the photoreactions of previtamin D. researchgate.netphotobiology.comacs.orgnih.gov When formed within such a constrained environment, the previtamin D molecule tends to retain the shape of its precursor, fixing it in a specific conformation. photobiology.com This geometric restriction can suppress certain photoreactions, like the Z/E isomerization to tachysterol, while favoring others, such as the ring-closure reactions to the provitamin or lumisterol. researchgate.netphotobiology.com For instance, the photolysis of provitamin D on silica gel plates leads to a higher steady-state ratio of previtamin D to tachysterol. photobiology.com

Effects of Ordered Media on Previtamin D Isomerization

| Ordered Medium | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| β-Cyclodextrin Dimer | Accelerated thermal isomerization of previtamin D3 to vitamin D3. | Stabilization of specific, thermodynamically unfavorable conformers of previtamin D3, restricting conformational flexibility. | nih.govacs.orgindico.globalresearchgate.netcapes.gov.br |

| Phospholipid Bilayers | Faster vitamin D formation compared to isotropic solutions. | Stabilization of helical conformers of previtamin D, enhancing thermal intramolecular hydrogen transfer. | acs.orgnih.gov |

| Silica Gel Surface | Increased steady-state ratio of previtamin D to tachysterol during photolysis. | Geometrical restriction of the previtamin D molecule, favoring the conformation inherited from the provitamin. | photobiology.com |

Mechanistic Insights into Energy Transfer Phenomena

Energy transfer processes are fundamental to understanding the photochemical behavior of the vitamin D system. While direct evidence for exciplex formation with this compound is not extensively documented, insights can be drawn from studies on related vitamin D compounds. These studies highlight the roles of photosensitization and resonance energy transfer in dictating the isomerization pathways.

Photosensitization involves the transfer of energy from an excited sensitizer (B1316253) molecule to a substrate. In the context of vitamin D chemistry, triplet-sensitized isomerization has been observed. For instance, the isomerization of cholecalciferol (vitamin D3) to 5,6-trans-vitamin D3 can be induced by quenching the triplet excited state of flavin mononucleotide (FMN). nih.gov This process occurs via energy transfer from the excited sensitizer to vitamin D3, leading to the formation of a reactive diradical intermediate that then isomerizes. nih.gov Such mechanisms could potentially be exploited to control the isomerization of this compound. A patent also describes the use of photosensitizers to convert tachysterol back to previtamin D, demonstrating the utility of this approach in managing the distribution of photoisomers. google.com

Resonance Energy Transfer (RET) is another mechanism that can influence the photochemical outcome. A study on provitamin D3 showed that the presence of the amino acid phenylalanine can alter the distribution of photoproducts. mdpi.com Phenylalanine acts as an excitation energy donor, funneling energy to the provitamin D3 precursor. This process leads to higher concentrations of the desired previtamin D3 intermediate and reduces the formation of the undesired tachysterol byproduct, especially when irradiated at shorter wavelengths. mdpi.com This suggests that by carefully selecting energy donors, it may be possible to steer the photoreactions of 1-hydroxyprovitamin D3 diacetate towards a desired isomer.

The photochemical reactions of previtamin D are also known to be wavelength-dependent, which can be explained by the involvement of different electronic excited states. It has been proposed that excitation to different states can lead to different reaction pathways, such as ring-closure versus Z/E isomerization. photobiology.comphotobiology.com This intrinsic property, combined with external control through energy transfer, offers a multifaceted approach to manipulating the photochemical fate of this compound.

Thermal Isomerization and Conformational Rearrangements of 1 Hydroxyprevitamin D3 Diacetate

Kinetic and Thermodynamic Parameters of thenih.govmdpi.com-Sigmatropic Hydrogen Shift

The isomerization of 1-hydroxyprevitamin D3 diacetate to 1-hydroxyvitamin D3 diacetate proceeds through a thermally induced nih.govmdpi.com-sigmatropic hydrogen shift. This pericyclic reaction involves the migration of a hydrogen atom from the C-19 methyl group to the C-9 position of the steroid backbone, leading to the formation of the vitamin D triene system. The kinetics of this process are sensitive to temperature and the surrounding chemical environment.

Studies on related previtamin D analogs have provided insights into the energetic requirements of this rearrangement. For instance, the thermal interconversion of previtamin D3 to vitamin D3 is characterized by a significant activation barrier. Substituents at the C-19 position can markedly influence this barrier. A 19-methoxy substituent has been shown to accelerate the reaction, while a 19,19-difluoro substitution effectively inhibits the hydrogen migration. udel.edu These observations highlight the electronic and steric factors that govern the feasibility of the nih.govmdpi.com-sigmatropic shift.

The thermodynamics of the previtamin D to vitamin D isomerization are also noteworthy. In many solvent systems, the reaction is exothermic. However, in specific microenvironments, such as within β-cyclodextrin complexes, the isomerization of previtamin D3 to vitamin D3 has been observed to be endothermic. nih.gov This shift in thermodynamic behavior underscores the profound impact of the local environment on the relative stabilities of the previtamin and vitamin forms.

Determination of Thermal Equilibrium Ratios between this compound and 1-Hydroxyvitamin D3 Diacetate

Under thermal conditions, this compound and 1-hydroxyvitamin D3 diacetate exist in a state of equilibrium. The ratio of these two isomers at equilibrium is a key parameter that is influenced by both temperature and the solvent in which the reaction is conducted.

Experimental investigations have shown that when this compound is heated, for instance at 60°C, the concentration of 1-hydroxyvitamin D3 diacetate increases over time, eventually reaching a stable equilibrium level. nih.gov The time required to reach this equilibrium and the specific ratio of the two compounds at equilibrium vary depending on the solvent used. nih.gov For example, in one study, equilibrium was achieved after approximately 8.5 hours at 60°C. nih.gov

The determination of these equilibrium ratios is typically accomplished using high-performance liquid chromatography (HPLC) with UV detection. nih.gov By measuring the peak areas corresponding to each isomer, the relative concentrations can be accurately quantified, allowing for a precise determination of the equilibrium constant for the isomerization process under specific conditions.

Systematic Evaluation of Solvent Effects on Thermal Isomerization Rates and Product Yields

The solvent environment plays a crucial role in dictating the rate of thermal isomerization and the final equilibrium distribution of this compound and 1-hydroxyvitamin D3 diacetate. nih.gov Systematic studies have revealed significant differences in both the reaction kinetics and product yields across a range of solvents with varying polarities and chemical properties. nih.gov

Specific Solute-Solvent Interactions and Their Influence on Transition States

The influence of the solvent extends beyond simple bulk properties and involves specific interactions between the solvent molecules and the solute. These interactions can stabilize or destabilize the ground states of the reactant and product, as well as the transition state of the isomerization reaction.

In the case of the isomerization of this compound, it has been suggested that specific solute-solvent interactions in aromatic solvents like benzene (B151609) may be responsible for an increased ratio of 1-hydroxyvitamin D3 diacetate to its previtamin counterpart at equilibrium. nih.gov This stabilization is thought to arise from favorable interactions between the benzene molecules and the 1-hydroxyvitamin D3 diacetate structure. Evidence for such interactions comes from proton NMR studies, which show a downfield shift of the C-6 and C-7 vinyl protons of 1-hydroxyvitamin D3 diacetate in deuterated benzene compared to n-hexane and ethanol (B145695). nih.gov In contrast, no significant proton shifts are observed for this compound in these solvents, indicating a more specific interaction with the vitamin form. nih.gov

Correlation of Dielectric Constant and Polarity with Isomerization Pathways

The dielectric constant, a measure of a solvent's polarity, is another factor that can influence the isomerization process. Molecular mechanics calculations have been employed to estimate the effect of solvent dielectric constant on the conformation of both this compound and 1-hydroxyvitamin D3 diacetate. nih.gov These calculations have considered solvents with a range of dielectric constants, such as ethanol (polar), n-hexane (nonpolar), and benzene (aromatic). nih.gov

While it has been suggested that the conformation of 1-hydroxyvitamin D3 diacetate is stabilized in polar solvents, the calculated order of conformational stability (ethanol > benzene > n-hexane) does not always align with the experimental results of the isomerization. nih.gov This discrepancy suggests that while the dielectric constant is a contributing factor, it does not solely determine the outcome of the thermal isomerization. nih.gov Specific solute-solvent interactions, as discussed previously, likely play a more dominant role in dictating the isomerization pathways and equilibrium positions in different solvents. nih.gov

The following table summarizes the dielectric constants of solvents used in the study of this compound isomerization:

| Solvent | Dielectric Constant |

| Ethanol | 24.3 |

| Benzene | 2.3 |

| n-Hexane | 1.5 |

Conformational Analysis and Stereochemical Control during Thermal Processes

The stereochemistry and conformational flexibility of the this compound molecule are fundamental to its reactivity in thermal processes. The spatial arrangement of atoms and the ability of the molecule to adopt different shapes directly impact the course of the isomerization reaction.

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating 1-Hydroxyprevitamin D3 diacetate from its isomers and other related impurities that arise during its synthesis and storage. The choice of technique is dictated by the specific analytical challenge, whether it is for purity assessment, analysis of complex mixtures, or isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of vitamin D compounds, including this compound. Its primary utility lies in its ability to resolve the various isomers of previtamin D3 from its thermodynamically more stable form, vitamin D3, as well as other photoproducts like lumisterol (B196343) and tachysterol (B196371). The acetylation of the hydroxyl groups in this compound alters its polarity, which influences the chromatographic conditions required for optimal separation.

Normal-phase HPLC, using silica-based columns and non-polar mobile phases (e.g., hexane (B92381) and isopropanol (B130326) mixtures), is traditionally effective for separating the non-polar vitamin D isomers. For this compound, the separation of its (6Z) and (6E) isomers is critical for purity assessment. Reversed-phase HPLC, employing C18 columns with polar mobile phases like methanol (B129727) or acetonitrile (B52724) and water, can also be utilized, offering a different selectivity profile. The choice between normal-phase and reversed-phase depends on the specific impurity profile of the sample. UV detection, typically in the range of 254-280 nm, is standard for quantification due to the conjugated triene system present in the molecule.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

|---|---|---|

| Stationary Phase | Silica (B1680970), Diol | C18, C8 |

| Mobile Phase | Hexane/Isopropanol (e.g., 99:1 v/v) | Acetonitrile/Water (e.g., 90:10 v/v) |

| Flow Rate | 1.0 - 1.5 mL/min | 0.8 - 1.2 mL/min |

| Detection | UV at 265 nm | UV at 265 nm |

| Application | Resolution of geometric isomers | Purity analysis and quantification |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reversed-phase HPLC for the analysis of vitamin D and its derivatives. nih.govresearchgate.net SFC utilizes supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic co-solvent like methanol or ethanol (B145695). nih.gov This technique offers several advantages, including faster analysis times, higher separation efficiency, and reduced solvent consumption. chromatographyonline.com

For complex mixtures containing this compound, SFC can provide superior resolution of isomers and related impurities in a single run. researchgate.net The technique is particularly well-suited for chiral separations, which can be relevant in the analysis of certain vitamin D metabolites and derivatives. chromatographyonline.comfagg.be The ability to rapidly screen different columns and co-solvents makes SFC a valuable tool in method development for quality control applications. researchgate.netshimadzu.com

Table 2: Typical SFC Conditions for Vitamin D Derivative Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Stationary Phase | Torus 1-AA, Amylose-based chiral phases | researchgate.netchromatographyonline.com |

| Mobile Phase | Supercritical CO2 with Ethanol or Methanol gradient | nih.govresearchgate.net |

| Co-solvent Gradient | e.g., 5% to 25% over 5 minutes | nih.gov |

| Back Pressure | 150 bar | |

| Temperature | 40 °C | |

| Detection | UV-Vis, Mass Spectrometry (MS) | researchgate.net |

The isolation and purification of this compound in sufficient quantities for its use as a reference standard or for further biological studies is achieved through preparative chromatography. This technique involves scaling up an analytical separation, typically an HPLC or SFC method, to handle larger sample loads.

In preparative HPLC, larger columns with wider internal diameters and larger particle sizes are used to accommodate increased injection volumes. The goal is to collect the fraction containing the pure compound of interest as it elutes from the column. The process requires careful optimization of loading capacity versus resolution to maximize yield and purity. Both normal-phase and reversed-phase modes can be adapted for preparative scale. The collected fractions are then typically evaporated to yield the purified solid compound. This process is crucial for obtaining the high-purity material necessary for accurate quantification and structural confirmation. nih.gov

Mass Spectrometry-Based Structural Elucidation and Quantification

Mass spectrometry (MS) is an essential tool for the definitive identification and sensitive quantification of this compound. When coupled with a chromatographic inlet, it provides unparalleled selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are considered the gold standard for the analysis of vitamin D metabolites. amegroups.org For this compound, LC-MS provides a precise mass measurement, confirming its molecular weight. The use of electrospray ionization (ESI) in positive mode is common for this class of compounds.

Tandem mass spectrometry (LC-MS/MS) offers an even higher degree of certainty for structural elucidation and quantification. nih.gov In this technique, the precursor ion corresponding to the protonated molecule [M+H]+ of this compound is selected and fragmented. The resulting product ions create a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. For quantification, a highly selective and sensitive method called Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored. nih.gov This allows for accurate measurement even at very low concentrations, filtering out potential interferences from the sample matrix. amegroups.org

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]+ | m/z corresponding to C31H49O4+ |

| MRM Transition 1 (Quantifier) | Precursor Ion → Product Ion 1 (e.g., loss of acetic acid) |

| MRM Transition 2 (Qualifier) | Precursor Ion → Product Ion 2 (e.g., cleavage of side chain) |

| Collision Energy | Optimized for each transition |

While the diacetate groups on this compound improve its stability and chromatographic properties compared to the free diol, its ionization efficiency in ESI-MS can still be a limiting factor for trace-level analysis. A common strategy to overcome this is chemical derivatization, which modifies the molecule to enhance its ionization efficiency and thus the MS signal. amegroups.org

For vitamin D compounds, derivatization with Cookson-type reagents, which are powerful dienophiles, is a well-established approach. nih.gov Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and the more recently developed Amplifex® Diene react rapidly with the conjugated diene system in the previtamin D structure via a Diels-Alder cycloaddition. nih.govresearchgate.net This reaction adds a permanently charged or easily ionizable moiety to the analyte, dramatically increasing the signal intensity in MS analysis. researchgate.net The resulting derivative often provides a more stable and specific fragmentation pattern in MS/MS, further improving the selectivity and reliability of the assay. nih.gov This approach allows for quantification at much lower levels than is possible with the underivatized compound. chromatographyonline.com

Table 4: Comparison of Derivatization Reagents for Vitamin D Compounds

| Reagent | Reaction Type | Advantage | Reference |

|---|---|---|---|

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder Cycloaddition | Well-established, improves ionization efficiency and chromatographic separation. | nih.govnih.gov |

| Amplifex® Diene | Diels-Alder Cycloaddition | Provides significantly higher signal enhancement (up to 10-fold) compared to PTAD. | nih.govresearchgate.net |

| Isonicotinoyl chloride (INC) | Esterification of free -OH | Targets hydroxyl groups, can improve chromatographic behavior and MS response. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, allowing for the precise assignment of stereochemistry and the position of functional groups.

The introduction of the acetate (B1210297) groups at the C1 and C3 positions is expected to cause a downfield shift (to a higher ppm value) for the protons and carbons at these positions and on adjacent atoms, compared to the non-acetylated precursor. For instance, the H-1 and H-3 protons would be significantly shifted downfield due to the deshielding effect of the acetyl carbonyl group.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents representative chemical shifts for the core structure of previtamin D3, which serves as a basis for interpreting the spectrum of its 1-hydroxy diacetate derivative. The actual values for this compound will be influenced by the presence of the 1α- and 3β-diacetate groups.

| Atom Position | Representative ¹H Chemical Shift (δ ppm) | Representative ¹³C Chemical Shift (δ ppm) |

| 1-CH | ~4.0 (influenced by acetate) | ~70 (influenced by acetate) |

| 3-CH | ~5.0 (influenced by acetate) | ~70 (influenced by acetate) |

| 6-CH | ~5.95 | ~122 |

| 7-CH | ~5.69 | ~118 |

| 9-CH | ~5.51 | ~138 |

| 18-CH₃ | ~0.54 | ~12 |

| 19-CH₂ | ~4.83, ~5.05 | ~112 |

| 21-CH₃ | ~0.92 | ~19 |

| 26/27-CH₃ | ~0.86 | ~22 |

Note: This table is based on data for previtamin D3 and its analogs. nih.gov The presence of diacetate groups will alter these values. The analysis is typically performed in a deuterated solvent like chloroform (B151607) (CDCl₃).

For a molecule with numerous overlapping signals like this compound, one-dimensional NMR spectra can be challenging to interpret fully. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by providing correlation data between different nuclei. elsevierpure.comyoutube.comslideshare.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It is invaluable for tracing out the spin systems within the A-ring, C/D-rings, and the side chain of the molecule, confirming the connectivity of the proton network.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It provides a definitive link between the ¹H and ¹³C spectra, allowing for the confident assignment of carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). slideshare.net HMBC is crucial for piecing together the entire molecular structure, as it connects different spin systems and identifies quaternary (non-protonated) carbons by their correlation to nearby protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. researchgate.net For this compound, the conjugated triene system (three alternating double bonds) of the previtamin structure constitutes its primary chromophore.

This technique is particularly useful for monitoring the progress of reactions involving the formation or conversion of the previtamin. A notable application is in tracking the thermal isomerization of this compound to 1-hydroxyvitamin D3 diacetate. nih.gov The previtamin and vitamin forms have distinct UV absorption spectra, allowing for their quantification in a mixture using High-Performance Liquid Chromatography (HPLC) with a UV detector. nih.gov The reaction can be monitored by observing the decrease in the previtamin's characteristic absorption peak and the corresponding increase in the vitamin's absorption peaks over time. nih.gov

Characteristic UV Absorption for Previtamin D Analogs

| Compound Type | Typical λmax (in Ethanol) |

| Previtamin D₃ | ~260 nm |

| Tachysterol₃ | ~281 nm |

| Vitamin D₃ | ~265 nm |

Note: The data is based on the parent vitamin D3 system. researchgate.netepj-conferences.org The 1-hydroxy and diacetate groups are not part of the core chromophore and are thus expected to have a minimal effect on the absorption maximum (λmax).

Sample Preparation and Extraction Methodologies for Analytical Purity

The accuracy and reliability of advanced spectroscopic analyses are contingent upon the purity of the sample. Therefore, robust sample preparation and extraction methodologies are critical to isolate this compound from reaction mixtures or other complex matrices. These mixtures can contain unreacted starting materials (e.g., 1α-hydroxyprovitamin D3), solvents, and other photoisomers. nih.govnih.gov

Commonly employed techniques for the purification of vitamin D analogs include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent (like n-hexane or ethyl acetate). Given its lipophilic nature, this compound would partition into the organic phase, separating it from polar impurities.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. A sample is passed through a solid sorbent cartridge (e.g., silica or C18-bonded silica). Interfering compounds may pass through while the target analyte is retained, or vice-versa. The purified compound is then eluted with an appropriate solvent. This method is effective for removing compounds with different polarities prior to analysis by HPLC or NMR.

The choice of method depends on the nature of the sample matrix and the subsequent analytical technique. For quantitative analysis, these steps are crucial to remove any substance that could interfere with the spectroscopic signals of this compound.

Theoretical and Computational Chemistry Approaches to 1 Hydroxyprevitamin D3 Diacetate

Molecular Mechanics (MM) and Force Field Simulations for Conformational Analysis

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. It is particularly well-suited for exploring the vast conformational landscape of flexible molecules. In the context of 1-Hydroxyprevitamin D3 diacetate, MM and force field simulations are instrumental in identifying the stable conformers and understanding the equilibrium between them.

Detailed research on previtamin D3 has shown that the central triene system allows for a variety of rotational conformations. These are often categorized into helical and planar shapes. The key thermal isomerization of previtamin D3 to vitamin D3, a uni.lusciforum.net sigmatropic hydrogen transfer, can only proceed from the helical conformers. uni.lu

For this compound, the presence of the 1-hydroxy and diacetate groups at the A-ring would necessitate specific parameterization within the force field. These polar groups can introduce additional intramolecular hydrogen bonding opportunities and steric interactions, potentially influencing the preferred conformations of the A-ring and its orientation relative to the triene system. The development of accurate force field parameters for these functional groups is a critical first step for reliable conformational analysis.

A common approach involves using a combination of force fields, such as the AMBER or CHARMM force fields, which are widely used for biomolecular simulations. For specific parts of the molecule, like the conjugated triene system, specialized parameters or correction maps derived from higher-level quantum mechanics calculations may be necessary to accurately describe the torsional potentials. uni.lu

Table 1: Key Torsional Angles in Previtamin D3 Analogs for Conformational Analysis

| Dihedral Angle | Description | Expected Influence of 1-Hydroxy and Diacetate Groups |

| C5-C6-C7-C8 | Defines the s-trans or s-cis conformation around the C6-C7 single bond. | May be indirectly affected by altered A-ring conformation. |

| C6-C7-C8-C9 | Describes the twist around the C7-C8 double bond. | Less likely to be directly impacted. |

| C7-C8-C9-C10 | Defines the geometry around the C8-C9 single bond. | Less likely to be directly impacted. |

| A-ring pucker | Describes the conformation of the cyclohexene (B86901) ring. | Significant influence due to the sp3-hybridized C1 with hydroxyl and acetate (B1210297) groups, leading to different puckering modes compared to previtamin D3. |

Application of Semi-Empirical and Ab Initio Quantum Chemical Methods to Reaction Mechanisms

Quantum chemical methods, including semi-empirical and ab initio approaches, are essential for studying electronic structure and reaction mechanisms. These methods can elucidate the intricate details of bond-breaking and bond-forming processes that are central to the chemistry of previtamin D3 and its derivatives.

The thermal uni.lusciforum.net sigmatropic hydrogen shift in previtamin D3 to form vitamin D3 is a pericyclic reaction that has been a subject of quantum chemical investigations. Ab initio methods, such as Density Functional Theory (DFT) and more advanced methods like Møller-Plesset perturbation theory (MP2), can be used to calculate the transition state geometry and the activation energy for this isomerization. uni.lu These calculations can reveal how the electronic structure of the triene system facilitates the hydrogen transfer.

For this compound, the electron-withdrawing nature of the acetate groups and the potential for the 1-hydroxyl group to participate in hydrogen bonding could modulate the electronic properties of the triene system. Quantum chemical calculations would be necessary to quantify these effects on the activation barrier of the isomerization to the corresponding 1-hydroxyvitamin D3 diacetate.

Semi-empirical methods, while less computationally expensive, can also provide valuable qualitative insights into reaction mechanisms, especially for larger systems or for preliminary explorations of the potential energy surface.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the conformational dynamics and flexibility of molecules. For this compound, MD simulations can reveal how the molecule explores its conformational space over time and how it responds to its environment.

Studies on previtamin D3 have utilized MD simulations to understand its conformational equilibrium in different media, such as in the gas phase and in lipid bilayers. uni.lu These simulations have shown that the distribution of conformers is highly dependent on the environment. uni.lu For instance, in a membrane environment, which mimics the skin where vitamin D synthesis occurs, the population of the helical conformers necessary for vitamin D3 formation is enhanced. uni.lusciforum.net

Table 2: Potential Research Questions Addressable by MD Simulations of this compound

| Research Question | Simulation Approach | Expected Outcome |

| What are the dominant conformations in different solvents? | MD simulations in explicit solvent boxes (e.g., water, ethanol). | Understanding of solvent effects on the conformational equilibrium. |

| How does the molecule behave in a lipid bilayer? | MD simulations with the molecule embedded in a model membrane. | Insights into its orientation and dynamics within a biologically relevant environment. |

| What is the timescale of conformational transitions? | Long-timescale MD simulations or enhanced sampling methods. | Characterization of the flexibility and the rates of interconversion between different conformers. |

Computational Modeling of Solute-Solvent Interactions and Environmental Effects

The environment plays a critical role in the behavior of previtamin D3 and its analogs. Computational modeling of solute-solvent interactions is key to understanding this influence. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, can be used to approximate the effect of the solvent without explicitly modeling every solvent molecule.

For more detailed insights, explicit solvent simulations, as performed in molecular dynamics, are necessary. These simulations can reveal specific hydrogen bonding patterns and the structure of the solvent shell around the solute. Studies on previtamin D3 have highlighted the importance of the medium on the conformational equilibrium. The amphipathic nature of previtamin D3, with its polar hydroxyl group and nonpolar steroid backbone, leads to specific interactions in different environments.

The introduction of a 1-hydroxyl group and two acetate groups in this compound significantly increases its polarity. Computational modeling would be essential to predict how this increased polarity affects its solubility and its partitioning into different environments, such as between water and a lipid membrane. The interactions of the polar groups with solvent molecules would strongly influence the conformational preferences of the entire molecule.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. For previtamin D3 and its analogs, UV-Vis and NMR spectroscopy are particularly important characterization techniques.

The UV absorption spectrum of previtamin D3 is dominated by the π→π* transition of the conjugated triene system. The wavelength of maximum absorption (λmax) is sensitive to the conformation of the triene. Time-dependent density functional theory (TD-DFT) is a common method for calculating excited-state properties and predicting UV-Vis spectra. Computational studies have shown that different conformers of previtamin D3 have distinct absorption spectra. For this compound, TD-DFT calculations could predict how the substituents on the A-ring might electronically perturb the triene chromophore and shift the λmax.

NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. DFT-based methods can be used to predict ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. Such predictions would be invaluable for the structural elucidation of this compound and for assigning the signals in its experimental NMR spectra. Discrepancies between predicted and experimental spectra can also provide feedback for refining the conformational models of the molecule.

Future Directions in 1 Hydroxyprevitamin D3 Diacetate Research

Development of Novel Synthetic Routes with Improved Efficiency and Stereocontrol

The industrial synthesis of vitamin D analogs, including those derived from 1-hydroxyprevitamin D3 diacetate, has traditionally faced challenges in maximizing yield and achieving precise stereochemical control. The photochemical conversion of the provitamin D precursor is often plagued by the formation of undesired byproducts like tachysterol (B196371) and lumisterol (B196343). researchgate.netacs.org Future research will focus on developing innovative synthetic strategies that overcome these limitations.

A primary goal is to enhance the efficiency of the photochemical ring-opening of the 7-dehydrocholesterol (B119134) (7-DHC) analog that serves as the precursor to this compound. This involves moving beyond traditional batch photoreactors to more sophisticated continuous-flow systems. acs.org These microflow reactors allow for precise control over irradiation time, temperature, and pressure, minimizing the formation of byproducts and improving the selectivity for the desired previtamin D isomer. acs.org Furthermore, the development of novel catalysts and sensitizers that can direct the photochemical reaction towards the desired product while minimizing side reactions is a critical area of investigation.

Stereocontrol remains a paramount challenge. The intricate three-dimensional structure of the vitamin D molecule is crucial to its function, and even subtle changes in stereochemistry can have profound effects. Future synthetic routes will increasingly employ advanced techniques in asymmetric synthesis, such as chiral auxiliaries, organocatalysis, and transition-metal catalysis, to ensure the precise formation of the desired stereoisomers of this compound and its subsequent conversion products.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous-Flow Photochemistry | Increased yield, reduced byproduct formation, enhanced safety and scalability. acs.org | Optimization of reactor design, residence time, and light source for specific 1-hydroxy analogs. acs.org |

| Novel Photosensitizers | Improved wavelength selectivity, potentially reducing the formation of undesired isomers like tachysterol. mdpi.com | Design and synthesis of sensitizers that efficiently transfer energy to the provitamin D precursor. mdpi.com |

| Asymmetric Catalysis | High stereoselectivity in the formation of chiral centers within the vitamin D scaffold. | Development of catalysts for key bond-forming reactions in the synthesis of the side chain and A-ring. |

| Chemoenzymatic Synthesis | High specificity and mild reaction conditions for specific transformations. | Identifying and engineering enzymes for key hydroxylation or acylation steps. |

Exploration of Advanced Photochemical and Thermal Reaction Systems under Controlled Conditions

The conversion of the provitamin to this compound is a photochemical process, while the subsequent transformation to the vitamin D form is a thermal rearrangement. google.comnih.gov Future research will delve deeper into optimizing these two critical steps by exploring advanced reaction systems.

The wavelength of UV light used for the photochemical ring-opening significantly impacts the ratio of previtamin D to its byproducts. mdpi.comgoogle.com Excitation at the blue edge of the absorption spectrum can lead to higher concentrations of the undesired tachysterol. mdpi.com Future work will involve the use of precisely controlled, quasi-monochromatic light sources like excimer lamps or advanced LED arrays to irradiate the provitamin at the optimal wavelength, thereby maximizing the yield of this compound. google.com The influence of the reaction medium is also a key area of study. Performing the photoreaction in specialized environments, such as liquid crystals or on solid supports, can influence the conformation of the provitamin and steer the reaction towards the desired outcome. researchgate.netphotobiology.com

The thermal isomerization of this compound to the corresponding vitamin D diacetate analog is an equilibrium process. acs.org Research into high-pressure and high-temperature (High-p,T) microflow systems has shown the potential to dramatically accelerate this rearrangement, reducing reaction times from hours to minutes. acs.org Investigating the kinetics and thermodynamics of this isomerization in different solvent systems and under various physical conditions will be crucial for developing highly efficient and scalable production methods. nih.gov

Integration of Multimodal Analytical Techniques for Enhanced Characterization of Analogs

The accurate characterization of this compound and its various isomers and analogs is essential for both quality control in synthesis and for understanding their chemical behavior. Due to the inherent complexity and instability of these compounds, a single analytical technique is often insufficient. researchgate.net The future lies in the integration of multiple, complementary analytical methods.

High-performance liquid chromatography (HPLC) will remain a cornerstone for separating the complex mixtures produced during synthesis. researchgate.netresearchgate.net However, its power is significantly enhanced when coupled with advanced detection methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity, allowing for the precise identification and quantification of different vitamin D metabolites and their isomers, even at very low concentrations. nih.govnih.gov Recent LC-MS/MS methods can measure over a dozen different vitamin D metabolites simultaneously. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed three-dimensional structure and conformation of novel analogs. Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), provide through-bond and through-space correlations that are critical for unambiguous structure assignment. The integration of these techniques will provide a comprehensive picture of the purity, structure, and conformational dynamics of this compound and its derivatives.

| Analytical Technique | Primary Role in Characterization | Future Advancements |

| HPLC-UV | Separation and quantification of major components in reaction mixtures. researchgate.net | Development of new stationary phases for improved resolution of isomers. |

| LC-MS/MS | Highly sensitive and specific identification and quantification of analogs and trace impurities. nih.gov | Miniaturization for high-throughput analysis; improved ionization techniques for sensitive compounds. nih.govmdpi.com |

| NMR Spectroscopy | Unambiguous structural elucidation and conformational analysis. | Higher field magnets for increased resolution; advanced pulse sequences for studying molecular dynamics. |

| Circular Dichroism (CD) | Analysis of stereochemistry and chiral properties. | Integration with computational methods for predicting CD spectra. |

Computational Design and Prediction of Novel this compound Analogs with Tailored Reactivity

Computational chemistry is becoming an increasingly powerful tool for accelerating the discovery and development of new molecules. In the context of this compound, computational modeling can be used to predict the properties and reactivity of novel analogs before they are synthesized in the lab, saving significant time and resources.

By using quantum chemical methods, such as Density Functional Theory (DFT), researchers can model the electronic structure and geometry of different analogs. nih.gov This allows for the prediction of key properties like their UV absorption spectra, which is crucial for designing efficient photochemical syntheses. mdpi.com Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the previtamin D triene system, which is known to influence the outcome of both photochemical and thermal reactions. researchgate.net

Furthermore, computational models can be used to design analogs with specific, tailored reactivity. For instance, by modifying the structure of the C/D-ring system or the side chain, it may be possible to create analogs that are "locked" in a previtamin confirmation or that exhibit altered rates of thermal isomerization. nih.gov These predictive capabilities will guide synthetic chemists toward the most promising molecular targets.

Investigation of Enzymatic Transformations in Defined In Vitro Chemical Systems

While the focus of this article is on the chemistry of this compound, understanding how enzymes interact with such molecules in a controlled, non-biological setting can provide profound insights into their reaction mechanisms. Future research will involve the use of isolated enzymes in defined in vitro chemical systems to study specific transformations.

The cytochrome P450 family of enzymes, for example, is responsible for the hydroxylation of vitamin D in biological systems. nih.govresearchgate.net By constructing in vitro systems containing a purified P450 enzyme (like CYP24A1), its redox partners, and a specific substrate like a this compound analog, researchers can study the precise mechanism of enzymatic hydroxylation. nih.gov This includes investigating the substrate specificity, the role of the enzyme's active site in orienting the molecule for reaction, and the kinetics of the transformation.

This approach strips away the complexity of a living cell, allowing for a focused investigation of the chemical reaction itself. The insights gained from these studies can inform the design of new analogs that are either more or less susceptible to enzymatic modification, a key feature in the development of vitamin D-based compounds. It also provides a bridge between pure chemical synthesis and the eventual biological behavior of these molecules.

Q & A

Basic: What analytical methods are recommended for quantifying thermal conversion products of 1-hydroxyprevitamin D3 diacetate in solvent-based studies?

Answer:

High-performance liquid chromatography (HPLC) with UV detection is the primary method for monitoring the thermal conversion of this compound to 1-hydroxyvitamin D3 diacetate. Key parameters include:

- Column selection : Use reversed-phase C18 columns for optimal separation of previtamin and vitamin D3 derivatives.

- Detection wavelength : Set UV detection at 265 nm, the absorbance maxima for vitamin D analogs.

- Solvent systems : Methanol, acetonitrile, or tetrahydrofuran mixtures (e.g., 80:20 v/v methanol:water) are common mobile phases, but solvent choice impacts conversion kinetics and must be standardized .

- Quantification : Calculate product fractions using peak area ratios from chromatograms, ensuring calibration with authentic standards.

Basic: How can researchers confirm the structural identity of synthesized this compound?

Answer:

Structural confirmation requires a multi-technique approach:

- NMR spectroscopy : Analyze - and -NMR spectra to verify acetate moieties (δ ~2.0 ppm for methyl protons) and previtamin D3 backbone (e.g., characteristic olefinic signals).

- Mass spectrometry (MS) : Use high-resolution LC-MS/MS to confirm the molecular ion ([M+H] at m/z 484.35 for CHO) and fragmentation patterns.

- Chromatographic purity : Assess via HPLC (>95% purity) with comparison to reference materials (CAS 54712-17-3) .

Advanced: How do solvent polarities and temperatures influence contradictory kinetic data in thermal conversion studies of this compound?

Answer:

Discrepancies in reported conversion rates arise from solvent-dependent reaction mechanisms:

- Polar protic solvents (e.g., methanol): Stabilize transition states via hydrogen bonding, accelerating ring-closure to 1-hydroxyvitamin D3 diacetate.

- Nonpolar solvents (e.g., hexane): Favor previtamin D3 stability due to reduced dielectric effects, slowing conversion.

- Temperature gradients : Higher temperatures (>60°C) promote sigmatropic shifts but may degrade products.

Methodological resolution : Use Arrhenius plots to model solvent-specific activation energies and validate with controlled isothermal HPLC assays .

Advanced: What experimental models are suitable for studying the immunomodulatory effects of this compound metabolites?

Answer:

Focus on in vitro and in vivo models to dissect immune pathways:

- T-cell assays : Measure cytokine production (e.g., IL-2, IFN-γ) in human CD3 T cells exposed to metabolites using flow cytometry (e.g., intracellular staining or CFSE dilution for proliferation) .

- Monocyte studies : Evaluate post-transcriptional cytokine inhibition (e.g., TNF-α) in human blood monocytes via qPCR and ELISA .

- Animal models : Administer metabolites to mice and assess hypercalcemia risk versus immune response augmentation (e.g., antigen-specific antibody titers) .

Advanced: How can researchers address stability challenges during storage and handling of this compound?

Answer:

Stability is compromised by moisture and light. Mitigation strategies include:

- Storage : Keep in airtight, light-resistant containers at -20°C under inert gas (e.g., argon).

- Handling : Use glove boxes for weighing to prevent hydrolysis of acetate groups.

- Quality control : Monitor degradation via weekly HPLC checks and validate with LC-MS/MS to detect trace oxidized byproducts .

Advanced: What methodological considerations are critical for designing clinical trials involving this compound metabolites?

Answer:

- Biomarker selection : Quantify serum 25-hydroxyvitamin D3 (25(OH)D3) using isotope-dilution LC-MS/MS to ensure accuracy and compliance with Vitamin D Standardization Program (VDSP) protocols .

- Dosing strategy : Use vitamin D3 (not D2) at 1000–4000 IU/day, with loading doses to rapidly achieve target 25(OH)D3 levels (30–50 ng/mL) .

- Ethical design : Include placebo controls only if baseline 25(OH)D3 levels are stratified to avoid confounding .

Basic: What are the key differences in metabolic pathways between this compound and its deacetylated analogs?

Answer:

- Acetylation : The diacetate group delays hepatic hydrolysis, prolonging half-life and altering tissue distribution.

- Bioactivation : Deacetylation by esterases generates 1-hydroxyprevitamin D3, which undergoes renal 25-hydroxylation to active 1,25(OH)D3.

- Assay design : Track metabolites using derivatization LC-MS/MS (e.g., DAPTAD for enhanced sensitivity) .

Advanced: How can computational modeling improve the synthesis and bioactivity prediction of this compound derivatives?

Answer:

- Molecular dynamics : Simulate solvent interactions to optimize thermal conversion yields.

- QSAR models : Correlate acetate substitution patterns with immunomodulatory potency using in vitro bioactivity data.

- Docking studies : Predict binding affinities to vitamin D receptor (VDR) and CYP27B1 hydroxylase to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.